Cas no 941899-41-8 (N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide)
N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- Benzenesulfonamide, N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-2,4-difluoro-
- N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide
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- Inchi: 1S/C15H14F2N2O4S2/c16-11-5-6-15(14(17)9-11)25(22,23)18-12-3-1-4-13(10-12)19-7-2-8-24(19,20)21/h1,3-6,9-10,18H,2,7-8H2
- InChI Key: UYGMYPRXEIARSW-UHFFFAOYSA-N
- SMILES: C1(S(NC2=CC=CC(N3CCCS3(=O)=O)=C2)(=O)=O)=CC=C(F)C=C1F
N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2036-0028-2μmol |
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-difluorobenzene-1-sulfonamide |
941899-41-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2036-0028-5μmol |
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-difluorobenzene-1-sulfonamide |
941899-41-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2036-0028-10μmol |
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-difluorobenzene-1-sulfonamide |
941899-41-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2036-0028-20μmol |
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-difluorobenzene-1-sulfonamide |
941899-41-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2036-0028-1mg |
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-difluorobenzene-1-sulfonamide |
941899-41-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2036-0028-2mg |
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-difluorobenzene-1-sulfonamide |
941899-41-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F2036-0028-3mg |
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-difluorobenzene-1-sulfonamide |
941899-41-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2036-0028-4mg |
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-difluorobenzene-1-sulfonamide |
941899-41-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2036-0028-5mg |
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-difluorobenzene-1-sulfonamide |
941899-41-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2036-0028-10mg |
N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-difluorobenzene-1-sulfonamide |
941899-41-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on N-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide
N-3-(1,1-Dioxo-1λ6,2-Thiazolidin-2-Yl)Phenyl-2,4-Difluorobenzene-1-Sulfonamide: A Comprehensive Overview
The compound with CAS No. 941899-41-8, commonly referred to as N-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide, is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides, which are widely used in drug design due to their versatile properties and ability to interact with biological targets. The structure of this compound is characterized by a thiazolidine ring system fused with a sulfonamide group, making it a unique entity in the realm of heterocyclic chemistry.
Recent studies have highlighted the importance of thiazolidine derivatives in medicinal chemistry. These compounds are known for their ability to modulate enzyme activity and receptor binding, making them promising candidates for the development of novel therapeutic agents. The presence of the sulfonamide group in this compound further enhances its pharmacological profile by improving bioavailability and stability. Additionally, the fluorine atoms at positions 2 and 4 on the benzene ring contribute to the compound's lipophilicity and selectivity towards specific biological targets.
One of the most intriguing aspects of this compound is its potential as a bioisostere in drug design. Bioisosteres are structural analogs that retain similar physical and chemical properties but differ in their functional groups. This property allows chemists to explore alternative pathways for drug action without significantly altering the overall pharmacokinetic profile of the molecule. In this case, the thiazolidine ring serves as a bioisosteric replacement for other heterocyclic systems, offering a novel approach to designing drugs with improved efficacy and reduced side effects.
The synthesis of N-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. The key steps include the formation of the thiazolidine ring through cyclization reactions and the subsequent coupling with the sulfonamide moiety. Recent advancements in catalytic methods have enabled chemists to achieve higher yields and greater purity in the synthesis of such complex molecules.
From a pharmacological perspective, this compound has shown promise in preclinical studies targeting various disease states. For instance, its ability to inhibit certain kinases makes it a potential candidate for anti-cancer therapies. Furthermore, its selectivity towards specific receptors suggests applications in treating central nervous system disorders such as depression or anxiety. These findings underscore the importance of continued research into this compound's biological effects and its potential role in drug development.
In terms of structural analysis, computational studies have provided valuable insights into the molecular interactions of this compound. Techniques such as molecular docking and quantum mechanics have revealed that the thiazolidine ring plays a critical role in stabilizing interactions with target proteins. Additionally, the fluorinated benzene ring contributes to both hydrophobic interactions and electronic effects, further enhancing the compound's binding affinity.
The development of N-3-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-2,4-difluorobenzene-1-sulfonamide represents a significant advancement in heterocyclic chemistry and drug design. Its unique combination of structural features and pharmacological properties positions it as a valuable tool for researchers exploring new therapeutic avenues. As ongoing studies continue to uncover its full potential, this compound stands at the forefront of innovative approaches to addressing unmet medical needs.
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